![molecular formula C11H15ClN2O B3077539 [2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride CAS No. 1048650-01-6](/img/structure/B3077539.png)
[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride
Overview
Description
“[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride” is a chemical compound with the CAS Number: 1048650-01-6 . It has a molecular weight of 226.71 and its linear formula is C11 H14 N2 O . Cl H . The compound is solid in its physical form .
Molecular Structure Analysis
The Inchi Code for “[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride” is 1S/C11H14N2O.ClH/c12-10-6-2-1-5-9 (10)11 (14)13-7-3-4-8-13;/h1-2,5-6H,3-4,7-8,12H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride” is a solid at room temperature . It has a molecular weight of 226.71 and its linear formula is C11 H14 N2 O . Cl H .Scientific Research Applications
PARP Inhibition for Cancer Therapy
[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride: has been investigated as a potential inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. These enzymes play a crucial role in DNA damage repair. By inhibiting PARP, this compound could enhance the efficacy of cancer treatments, particularly in combination with DNA-damaging agents. Researchers have explored its use in various cancer types, including breast, ovarian, and prostate cancers .
Safety and Hazards
properties
IUPAC Name |
(2-aminophenyl)-pyrrolidin-1-ylmethanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13;/h1-2,5-6H,3-4,7-8,12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEZPAKXGXMIBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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